6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
. This compound is characterized by its unique structure, which includes an ethoxy group, a methylthiazolyl group, and a pyrimidine carboxamide moiety.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The introduction of a methoxy group to the benzothiazole ring in a similar compound improved the solubility in the lotion base , suggesting that the compound’s environment can influence its action.
Biochemical Analysis
Biochemical Properties
6-Ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide, like other thiazoles, may interact with a variety of enzymes and proteins. These interactions can influence the function of these biomolecules, potentially altering biochemical reactions
Cellular Effects
Thiazoles, including this compound, can have diverse effects on cells. They have been reported to exhibit antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Molecular Mechanism
Like other thiazoles, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an inhibitor of cyclin-dependent kinases, which are important targets for anticancer drug discovery . Additionally, it has been investigated for its fungicidal activities against various fungi . Its unique structure and biological activity make it a valuable compound for further research in both chemistry and biology.
Comparison with Similar Compounds
6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives that have similar structures and biological activities. For instance, N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide derivatives have been studied for their fungicidal activities . The unique combination of the ethoxy group and the methylthiazolyl group in this compound distinguishes it from other similar compounds and contributes to its specific biological activities.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure, diverse chemical reactivity, and promising biological activities make it a valuable subject for further research and development.
Properties
IUPAC Name |
6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-3-17-9-4-8(12-6-13-9)10(16)15-11-14-7(2)5-18-11/h4-6H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELSMUSDKVGWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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